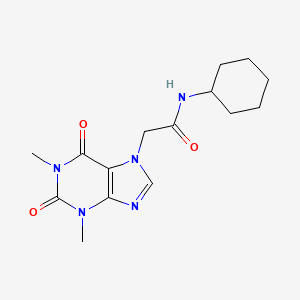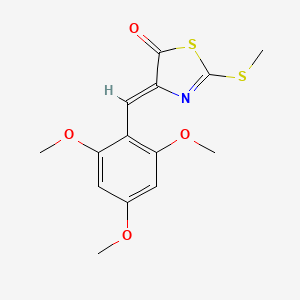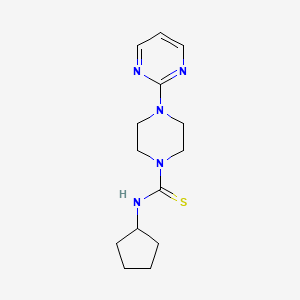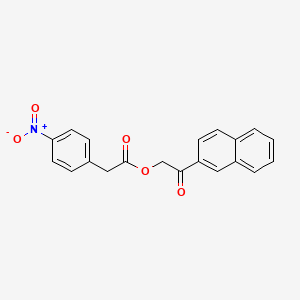![molecular formula C16H16N2O5S B5860563 3-[[3-(Dimethylsulfamoyl)benzoyl]amino]benzoic acid](/img/structure/B5860563.png)
3-[[3-(Dimethylsulfamoyl)benzoyl]amino]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[[3-(Dimethylsulfamoyl)benzoyl]amino]benzoic acid is an organic compound with the molecular formula C16H16N2O5S It is characterized by the presence of a dimethylsulfamoyl group attached to a benzoyl group, which is further connected to an amino benzoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-aminobenzoic acid with 3-(dimethylsulfamoyl)benzoyl chloride under basic conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale sulfonation and subsequent functionalization steps, similar to the laboratory synthesis but optimized for higher yields and efficiency.
化学反应分析
Types of Reactions
3-[[3-(Dimethylsulfamoyl)benzoyl]amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially leading to the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like nitric acid for nitration or halogens (e.g., bromine) for halogenation are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
科学研究应用
3-[[3-(Dimethylsulfamoyl)benzoyl]amino]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-[[3-(Dimethylsulfamoyl)benzoyl]amino]benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The dimethylsulfamoyl group can act as a functional moiety that interacts with active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
3-(Dimethylsulfamoyl)benzoic acid: Similar in structure but lacks the additional benzoyl and amino groups.
3-Aminobenzoic acid: Contains the amino benzoic acid moiety but lacks the dimethylsulfamoyl and benzoyl groups.
Benzoylbenzoic acid: Contains the benzoyl and benzoic acid moieties but lacks the dimethylsulfamoyl and amino groups.
Uniqueness
3-[[3-(Dimethylsulfamoyl)benzoyl]amino]benzoic acid is unique due to the combination of its functional groups, which confer specific chemical properties and potential biological activities. The presence of both the dimethylsulfamoyl and benzoyl groups, along with the amino benzoic acid moiety, makes it a versatile compound for various applications.
属性
IUPAC Name |
3-[[3-(dimethylsulfamoyl)benzoyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5S/c1-18(2)24(22,23)14-8-4-5-11(10-14)15(19)17-13-7-3-6-12(9-13)16(20)21/h3-10H,1-2H3,(H,17,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHDPAGBWWUMZGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(Z)-[amino(4-chlorophenyl)methylidene]amino morpholine-4-carboxylate](/img/structure/B5860488.png)



![N-(3-methylphenyl)-3-[(4-methylphenyl)sulfanyl]propanamide](/img/structure/B5860528.png)


![2-[(4-methylsulfanylphenyl)methyl-propylamino]ethanol](/img/structure/B5860535.png)
![N-[(4-methoxyphenyl)methyl]-1-phenylmethanesulfonamide](/img/structure/B5860541.png)
![N-[(2-hydroxy-3-quinolinyl)methyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5860553.png)

![7-[(NAPHTHALEN-2-YL)METHOXY]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE](/img/structure/B5860565.png)
![4-[(4-ethoxyphenyl)methyl]morpholine](/img/structure/B5860573.png)
![2,4-dichloro-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B5860579.png)
